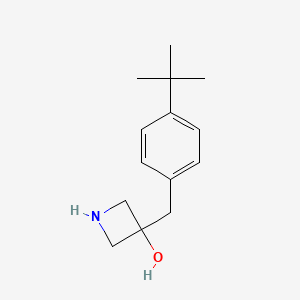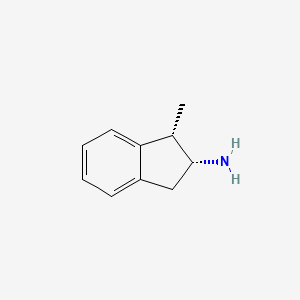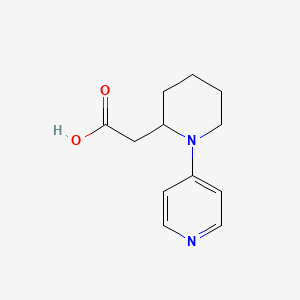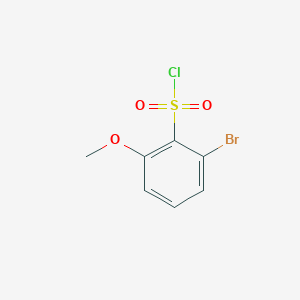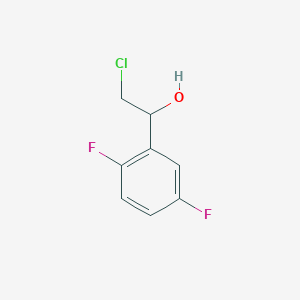
2-Chloro-1-(2,5-difluorophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(2,5-difluorophenyl)ethanol is an organic compound with the molecular formula C8H7ClF2O. This compound is characterized by the presence of a chloro group, two fluorine atoms, and a hydroxyl group attached to a phenyl ring. It is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,5-difluorophenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 2-chloro-1-(2,5-difluorophenyl)ethanone using reducing agents such as sodium borohydride or lithium aluminum hydride . Another method includes the biocatalytic reduction of the corresponding ketone using ketoreductases, which offers high enantioselectivity and yield .
Industrial Production Methods
Industrial production of this compound often employs biocatalytic methods due to their efficiency and selectivity. For instance, Escherichia coli cells expressing mutant ketoreductases can reduce 2-chloro-1-(2,5-difluorophenyl)ethanone to this compound with high optical purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,5-difluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: 2-Chloro-1-(2,5-difluorophenyl)ethanone.
Reduction: 2-Chloro-1-(2,5-difluorophenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-(2,5-difluorophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting cardiovascular diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,5-difluorophenyl)ethanol involves its interaction with specific enzymes and receptors in biological systems. For example, in the synthesis of pharmaceuticals, the compound acts as a chiral intermediate, facilitating the formation of active drug molecules. The molecular targets and pathways involved include various enzymes such as ketoreductases and cytochrome P450 monooxygenases .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(3,4-difluorophenyl)ethanol
- 2-Chloro-1-(2,4-difluorophenyl)ethanol
- 2-Chloro-1-(2,6-difluorophenyl)ethanol
Uniqueness
2-Chloro-1-(2,5-difluorophenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable intermediate in the synthesis of certain pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C8H7ClF2O |
|---|---|
Molecular Weight |
192.59 g/mol |
IUPAC Name |
2-chloro-1-(2,5-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H7ClF2O/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,8,12H,4H2 |
InChI Key |
USLVURJIYBBTOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(CCl)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




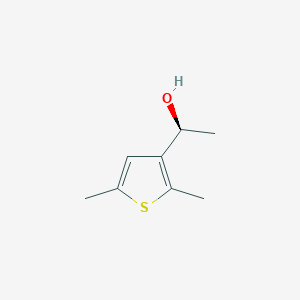
![3-Oxa-6-azabicyclo[3.2.1]octane](/img/structure/B13583500.png)
![4-(Trifluoromethyl)-[1,1'-biphenyl]-2-sulfonyl chloride](/img/structure/B13583503.png)


![2-{[2-(Dimethylamino)ethyl]amino}ethane-1-thiol](/img/structure/B13583516.png)
![rac-(4aR,8aR)-octahydropyrano[3,4-b][1,4]oxazine-2-carboxylicacidhydrochloride](/img/structure/B13583522.png)
![1-{[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]amino}-3-(2-fluorophenoxy)propan-2-ol](/img/structure/B13583523.png)
